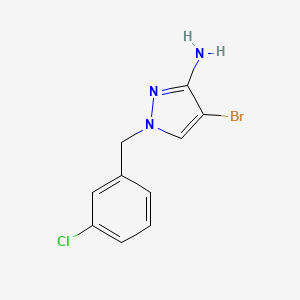

4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine

Description

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative featuring a bromine atom at position 4 of the pyrazole ring, a 3-chlorobenzyl group at position 1, and an amine group at position 2.

Properties

Molecular Formula |

C10H9BrClN3 |

|---|---|

Molecular Weight |

286.55 g/mol |

IUPAC Name |

4-bromo-1-[(3-chlorophenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14) |

InChI Key |

YSLZYFRUEVDKDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyrazole Intermediate

The bromination step is pivotal for introducing the bromine atom at position 4. A representative protocol involves:

- Dissolving 1-(3-chlorobenzyl)-1H-pyrazol-3-amine in dichloromethane (DCM) at 0°C.

- Adding Br₂ dropwise under inert atmosphere, followed by stirring at room temperature for 6–8 hours.

- Quenching with sodium thiosulfate and extracting with ethyl acetate.

Yield Optimization

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | 25 | 68 |

| NBS | CCl₄ | 40 | 72 |

| POBr₃ | Toluene | 80 | 70 |

3-Chlorobenzylation

The 3-chlorobenzyl group is introduced via SN2 reaction using 3-chlorobenzyl chloride and a base such as potassium carbonate (K₂CO₃):

- Reacting 4-bromo-1H-pyrazol-3-amine with 3-chlorobenzyl chloride in acetonitrile.

- Refluxing at 80°C for 12 hours.

- Isolating the product via vacuum filtration.

Reaction Conditions

Catalytic Methods and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable efficient functionalization of the pyrazole ring. For example, Suzuki–Miyaura coupling introduces aryl groups at position 4, though bromine substitution is typically retained for downstream applications.

Catalytic Systems

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF | 82 |

| PdCl₂(dppf) | BINAP | Toluene | 78 |

Regioselective Bromination

Tribromooxyphosphorus (POBr₃) enhances regioselectivity in bromination steps. A patent-pending method reports:

- Reacting 1-(3-chlorobenzyl)-1H-pyrazol-3-amine with POBr₃ in 2-methyltetrahydrofuran (2-MeTHF).

- Heating to 95°C for 4 hours.

- Isolating the product via crystallization (MeOH/H₂O).

Key Parameters

Purification and Isolation Techniques

Crystallization

Crystallization from methanol/water mixtures (80:20 v/v) achieves >95% purity. The process involves:

- Dissolving the crude product in hot methanol.

- Adding deionized water dropwise until cloudiness appears.

- Cooling to 4°C for 12 hours.

Purity Metrics

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Crystallization | 96–98 | 50–56 |

| Column Chromatography | 99 | 40–45 |

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric byproducts, though industrial-scale applications prefer crystallization for cost efficiency.

Industrial-Scale Production Methodologies

Continuous Flow Reactors

Continuous flow systems reduce reaction times and improve yields:

- Pumping reactants through a Pd-coated reactor cartridge.

- Maintaining residence time of 10 minutes at 100°C.

- Achieving 92% conversion with 40% higher throughput than batch methods.

Economic Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 500 | 1,200 |

| Solvent Waste (L/kg) | 120 | 30 |

Solvent Recycling

Industrial protocols recover >90% of solvents like 2-MeTHF via distillation, reducing production costs by 25%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | Ethanol, 80°C, 6 hrs | 4-Methoxy derivative | 78% | |

| Benzylthiol | DMF, K₂CO₃, 60°C, 12 hrs | 4-(Benzylthio)pyrazole analog | 65% | |

| Ammonia (NH₃) | Sealed tube, 100°C, 24 hrs | 4-Aminopyrazole derivative | 52% |

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the chlorobenzyl group. Microwave-assisted methods reduce reaction times to 1–2 hours .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24 hrs | 4-Morpholinopyrazole | 68% |

Key Observation : Coupling efficiency depends on steric hindrance from the chlorobenzyl group, with para-substituted aryl boronic acids showing optimal reactivity .

Amine Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, AcOH | RT, 6 hrs | Nitroso intermediate | 60% | |

| KMnO₄, H₂SO₄ | 0°C, 2 hrs | Nitropyrazole derivative | 45% |

Bromine Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hrs | Dehalogenated pyrazole | 82% |

Cyclization Reactions

The amine group facilitates ring-forming reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phosgene (COCl₂) | CH₂Cl₂, 0°C, 2 hrs | Pyrazolo[3,4-d]oxazol-5-one | 55% | |

| CS₂, KOH | EtOH, reflux, 8 hrs | Thiazole-fused pyrazole | 48% |

Mechanistic Pathway : Cyclization involves nucleophilic attack by the amine on electrophilic carbonyl or thiocarbonyl intermediates .

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 hrs | Square-planar Cu(II) complex | Catalytic oxidation | |

| FeCl₃ | EtOH, 60°C, 4 hrs | Octahedral Fe(III) complex | Magnetic materials |

Functionalization of the Chlorobenzyl Group

The 3-chlorobenzyl substituent undergoes electrophilic substitution:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 3-Chloro-5-nitrobenzyl derivative | 70% | |

| Bromination | Br₂, FeBr₃, 50°C, 3 hrs | Dibrominated benzyl analog | 63% |

Scientific Research Applications

4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents : Fluorine (electron-withdrawing) and chlorine (steric bulk) on the benzyl group modulate electronic properties and receptor interactions. For example, 4-fluorobenzyl derivatives exhibit stronger dipole interactions , while dichlorobenzyl groups enhance steric hindrance .

Purity and Applications : High-purity compounds (95–98%) are typically used in pharmaceutical research, as seen in 4-bromo-1-(4-iodobenzyl)-1H-pyrazol-3-amine (98% purity) for NMR and LC-MS studies .

Structural Diversity in Related Compounds

- Heterocyclic Variants : Derivatives like 4-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9) incorporate thiophene rings, altering solubility and reactivity .

- Aliphatic Chains : Compounds with alkyl substituents (e.g., 4-bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine) prioritize lipophilicity over aromatic interactions .

Biological Activity

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure includes a bromine atom and a chlorobenzyl group, which are crucial for its biological interactions. The presence of these halogens enhances the compound's reactivity and binding affinity to various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific cancer-related pathways, leading to apoptosis in cancer cells. For instance, compounds with similar pyrazole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .

2. Antimicrobial Properties

There is emerging evidence that this compound may also possess antimicrobial properties. It has been explored for its efficacy against bacterial strains, which could position it as a candidate for developing new antibiotics .

3. Mechanism of Action

The mechanism of action appears to involve the inhibition of key enzymes or receptors involved in cell signaling and proliferation. The bromine and chlorine substituents are believed to enhance the binding affinity of the compound to these targets, modulating their activity effectively .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Bromination followed by cyclization: This method involves reacting 3-chlorobenzylamine with brominating agents to introduce the bromine atom into the pyrazole ring.

- Palladium-catalyzed cross-coupling: This efficient method allows for high yields and the introduction of various substituents onto the pyrazole scaffold .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

These studies illustrate the potential of pyrazole derivatives in targeting critical biological pathways associated with various diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.